tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(9-amino-2-methylnonan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl carbamate and an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Purification techniques like recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(9-amino-2-methylnonan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl N-(9-amino-2-methylnonan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound may be used as a protecting group for amines, allowing for selective reactions in peptide synthesis. It can also be used in the development of enzyme inhibitors and other bioactive molecules.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and adhesives. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate depends on its specific application. In organic synthesis, it acts as a protecting group for amines, preventing unwanted reactions at the amino site. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific bioactive molecule derived from this compound .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used in similar applications.
tert-Butyl N-methylcarbamate: Another carbamate with a methyl group instead of the amino group.
tert-Butyl carbazate: A related compound with a hydrazine group.
Uniqueness: tert-Butyl N-(9-amino-2-methylnonan-2-yl)carbamate is unique due to its specific structure, which includes a long alkyl chain and an amino group. This structure provides distinct reactivity and properties compared to other carbamates, making it suitable for specialized applications in synthesis and research .
Properties
CAS No. |
2358382-58-6 |
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Molecular Formula |
C15H32N2O2 |
Molecular Weight |
272.4 |
Purity |
95 |
Origin of Product |
United States |
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